molecular formula C12H14N2OS B6586387 N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide CAS No. 1226435-34-2

N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide

Cat. No.: B6586387
CAS No.: 1226435-34-2
M. Wt: 234.32 g/mol
InChI Key: CFCJDOIPYTVMPG-UHFFFAOYSA-N
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Description

N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide is a heterocyclic compound that combines a pyrrole ring and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide typically involves the condensation of a thiophene-3-carboxylic acid derivative with a pyrrole-containing amine. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: N-bromosuccinimide (NBS), chlorinating agents

Major Products Formed

Scientific Research Applications

N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide is unique due to its combination of a pyrrole ring and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities .

Properties

IUPAC Name

N-(3-pyrrol-1-ylpropyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-12(11-4-9-16-10-11)13-5-3-8-14-6-1-2-7-14/h1-2,4,6-7,9-10H,3,5,8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCJDOIPYTVMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCNC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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